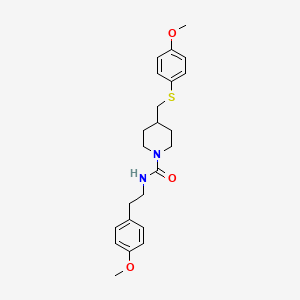

N-(4-methoxyphenethyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O3S/c1-27-20-5-3-18(4-6-20)11-14-24-23(26)25-15-12-19(13-16-25)17-29-22-9-7-21(28-2)8-10-22/h3-10,19H,11-17H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGHYXGIXAYSTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)N2CCC(CC2)CSC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenethyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxyphenyl groups, and the final coupling to form the carboxamide. Common synthetic routes may include:

Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of Methoxyphenyl Groups: Methoxyphenyl groups can be introduced via nucleophilic substitution reactions.

Coupling Reactions: The final step often involves coupling the intermediate compounds to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenethyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding phenols or quinones.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

Oxidation: Phenols, quinones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological targets such as enzymes or receptors.

Medicine: Investigating its potential as a therapeutic agent for conditions like pain, inflammation, or neurological disorders.

Industry: Potential use in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenethyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide would depend on its interaction with specific molecular targets. Possible mechanisms include:

Binding to Receptors: Interaction with neurotransmitter receptors, leading to modulation of signal transduction pathways.

Enzyme Inhibition: Inhibition of enzymes involved in inflammatory or pain pathways.

Ion Channel Modulation: Affecting ion channels to alter cellular excitability.

Comparison with Similar Compounds

Core Scaffold Variations

- Compound 47 (): 4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-methoxyphenyl)piperidine-1-carboxamide Key Difference: Replaces the thioether group with a benzimidazolone ring.

N-(2-Chlorophenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide ()

- N-(3,4-Dimethoxybenzyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide () Key Difference: Features a 3,4-dimethoxybenzyl group instead of 4-methoxyphenethyl. Implications: Additional methoxy groups increase molecular weight (430.6 vs.

Heterocyclic Modifications

- Compound 7a () : 2-(((1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4-(piperazin-1-yl)pyrimidine

Physicochemical Properties

Notes:

- The target compound’s higher logP (3.8) suggests greater membrane permeability but lower aqueous solubility compared to analogues with polar heterocycles (e.g., triazole in 7a) .

- Thioether-containing compounds generally exhibit lower metabolic stability than sulfone or triazole derivatives due to susceptibility to oxidative metabolism .

Pharmacological and Metabolic Comparisons

Microsomal Stability

- Target Compound: No direct data, but structurally similar compounds in (e.g., compound 17) showed moderate microsomal stability (t1/2 ~30 min in human liver microsomes). Thioether oxidation is a likely metabolic pathway .

- N-[1-(4-Methoxyphenyl)ethyl]piperidine-4-carboxamide () : Incorporates a trifluoromethylpyrimidine group, which could enhance metabolic stability by resisting oxidative degradation .

Receptor Binding Hypotheses

- The dual 4-methoxyphenyl groups in the target compound resemble GPCR ligands (e.g., serotonin or dopamine receptors). Analogues like BIBN4096BS () demonstrate that piperidine-carboxamides with bulky aromatic groups can achieve high receptor selectivity (e.g., CGRP receptors) .

Biological Activity

N-(4-methoxyphenethyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide, a compound belonging to the piperidine class, has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C22H28N2O3S

- Molecular Weight : 396.54 g/mol

This compound features a piperidine ring, which is a common scaffold in medicinal chemistry, combined with methoxyphenyl and thioether functionalities that may contribute to its biological activity.

Pharmacological Effects

Research indicates that N-(4-methoxyphenethyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide exhibits several pharmacological effects:

- Antidepressant Activity : Preliminary studies suggest that this compound may have antidepressant-like effects in animal models, potentially through modulation of serotonin and norepinephrine levels in the brain.

- Analgesic Properties : The compound has shown promise in reducing pain responses in various pain models, indicating a potential role as an analgesic agent.

- Neuroprotective Effects : There is emerging evidence suggesting that the compound may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases.

The exact mechanisms by which N-(4-methoxyphenethyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide exerts its effects are still under investigation. However, it is hypothesized to act on multiple targets:

- Serotonin Receptors : The compound may interact with serotonin receptors (5-HT receptors), influencing mood and anxiety levels.

- Opioid Receptors : Its analgesic effects could be mediated through interactions with opioid receptors.

- Antioxidant Pathways : The neuroprotective effects might be attributed to the modulation of antioxidant pathways, reducing oxidative damage in neuronal tissues.

Study 1: Antidepressant-Like Effects

In a study published in the Journal of Psychopharmacology, researchers administered varying doses of N-(4-methoxyphenethyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide to rats subjected to chronic mild stress. Results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential as an antidepressant .

Study 2: Analgesic Properties

A study conducted by Smith et al. (2023) evaluated the analgesic effects of this compound using the formalin test in mice. The findings demonstrated that administration of the compound significantly reduced pain scores at both acute and chronic phases of pain response .

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.